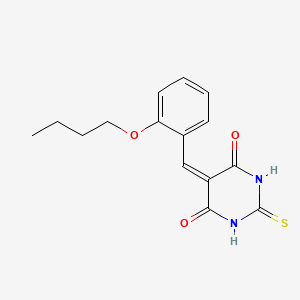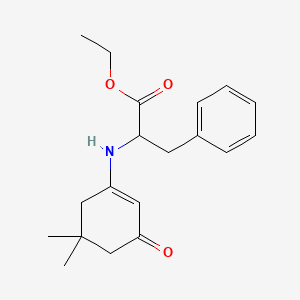
5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Übersicht
Beschreibung
5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as BBP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BBP is a member of the pyrimidine family of compounds, which are widely used in medicinal chemistry and drug development.
Wirkmechanismus
The mechanism of action of 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to have antioxidant properties, which may help protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its versatility. It can be easily synthesized and modified to suit a range of experimental needs. However, one of the main limitations is that 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is relatively unstable and can degrade over time, which can affect the accuracy of experimental results.
Zukünftige Richtungen
There are several future directions for research on 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of interest is in the development of new 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione derivatives with improved stability and efficacy. Another area of interest is in the use of 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione as a diagnostic tool for detecting DNA damage in cells. Additionally, 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione may have potential applications in the development of new antimicrobial and antiviral agents. Further research is needed to fully explore the potential of 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in these areas.
Conclusion:
In conclusion, 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound with a range of potential applications in scientific research. Its versatility and biological activity make it an attractive target for drug development and medicinal chemistry. While there are still many questions surrounding its mechanism of action and potential applications, 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione represents an exciting area of research with many future directions to explore.
Synthesemethoden
The synthesis of 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a complex process that involves several steps. One of the most common methods for synthesizing 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is through the reaction of 2-butoxybenzaldehyde with thiourea in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. Another method involves the reaction of 2-butoxybenzaldehyde with thiosemicarbazide in the presence of a catalyst, followed by treatment with acetic anhydride to produce 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
Wissenschaftliche Forschungsanwendungen
5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been widely used in scientific research due to its potential applications in medicinal chemistry and drug development. It has been shown to exhibit a range of biological activities, including anticancer, antimicrobial, and antiviral properties. 5-(2-butoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been studied for its potential use as a fluorescent probe for detecting DNA damage.
Eigenschaften
IUPAC Name |
5-[(2-butoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-3-8-20-12-7-5-4-6-10(12)9-11-13(18)16-15(21)17-14(11)19/h4-7,9H,2-3,8H2,1H3,(H2,16,17,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNIJFLRHLMHAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=C2C(=O)NC(=S)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367218 | |
| Record name | 5-[(2-butoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Butoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
CAS RN |
5538-22-7 | |
| Record name | 5-[(2-butoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4893195.png)
![2-chlorobenzyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B4893202.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B4893205.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4893217.png)

![N-[3-(dimethylamino)-2-methylpropyl]-2,2-diphenylacetamide](/img/structure/B4893232.png)
![1-(4-chlorobenzyl)-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4893242.png)
methanone](/img/structure/B4893244.png)

![N-{3-benzyl-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-3-fluorobenzamide](/img/structure/B4893254.png)
![butyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4893259.png)
![N-[3-chloro-2-oxo-1-(trichloromethyl)propyl]benzenesulfonamide](/img/structure/B4893266.png)
![5-{3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4893272.png)
![4-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B4893276.png)